![molecular formula C21H18ClNOS B4958950 N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)
N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide, also known as CMPTB, is a chemical compound that has been extensively studied in scientific research. This compound is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide exerts its biological effects by inhibiting protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, suggesting that it may have potential as an antiviral agent. Additionally, N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide for lab experiments is its high potency and selectivity for protein kinase CK2. Additionally, N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide is relatively easy to synthesize and purify, making it a useful tool for studying the biological effects of CK2 inhibition. One of the limitations of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide in various diseases, including cancer and viral infections. Finally, the potential toxicity of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide needs to be further evaluated to determine its safety for use in vivo.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 4-(phenylthiomethyl)benzoic acid, followed by the conversion of the resulting intermediate to the final product using acetic anhydride and pyridine. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, suggesting that it may be used in combination with existing cancer treatments.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNOS/c1-15-7-12-18(13-20(15)22)23-21(24)17-10-8-16(9-11-17)14-25-19-5-3-2-4-6-19/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWITWEWVBJDREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-[(phenylsulfanyl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4958886.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B4958902.png)
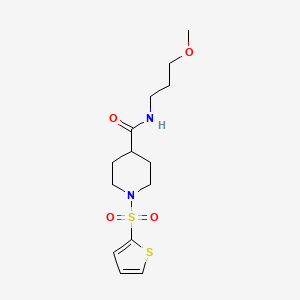
![1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
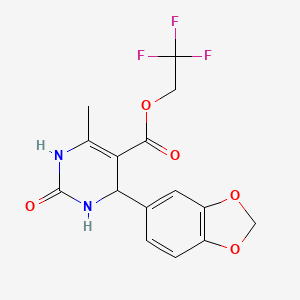
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)
![2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4958921.png)
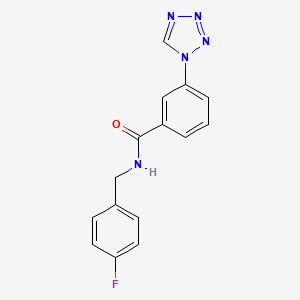
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)pentanamide](/img/structure/B4958934.png)
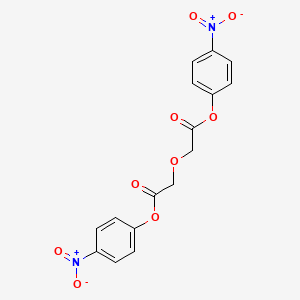
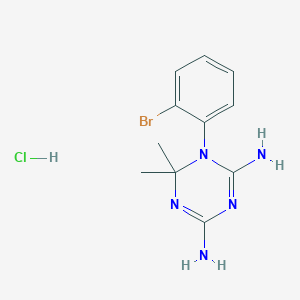
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)